molecular formula C10H10BrClO2S B13867091 4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene CAS No. 1310950-05-0

4-Bromo-2-chloro-1-[(cyclopropylmethyl)sulfonyl]benzene

Cat. No.: B13867091
CAS No.: 1310950-05-0
M. Wt: 309.61 g/mol
InChI Key: IDFSTQWRRRJIGE-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(cyclopropylmethylsulfonyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and a cyclopropylmethylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-chloro-1-(cyclopropylmethylsulfonyl)benzene typically involves multiple steps, starting from benzene derivativesThe cyclopropylmethylsulfonyl group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide in the presence of a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial settings include bromine, chlorine, and sulfonating agents such as sulfur trioxide or chlorosulfonic acid .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-(cyclopropylmethylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling

Major Products Formed

    Substitution Reactions: Formation of various substituted benzene derivatives.

    Oxidation Reactions: Formation of sulfoxides and sulfones.

    Reduction Reactions: Formation of desulfonated benzene derivatives.

    Coupling Reactions: Formation of biaryl compounds

Scientific Research Applications

4-Bromo-2-chloro-1-(cyclopropylmethylsulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-chloro-1-(cyclopropylmethylsulfonyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups like bromine and chlorine affects the electron density of the benzene ring, making it more reactive towards nucleophiles. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: Similar structure but lacks the cyclopropylmethylsulfonyl group.

    1-Bromo-4-chloro-2-fluorobenzene: Contains a fluorine atom instead of the sulfonyl group.

    1-Bromo-2-chlorobenzene: Lacks the sulfonyl and cyclopropylmethyl groups

Uniqueness

4-Bromo-2-chloro-1-(cyclopropylmethylsulfonyl)benzene is unique due to the presence of the cyclopropylmethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and material science .

Properties

CAS No.

1310950-05-0

Molecular Formula

C10H10BrClO2S

Molecular Weight

309.61 g/mol

IUPAC Name

4-bromo-2-chloro-1-(cyclopropylmethylsulfonyl)benzene

InChI

InChI=1S/C10H10BrClO2S/c11-8-3-4-10(9(12)5-8)15(13,14)6-7-1-2-7/h3-5,7H,1-2,6H2

InChI Key

IDFSTQWRRRJIGE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CS(=O)(=O)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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